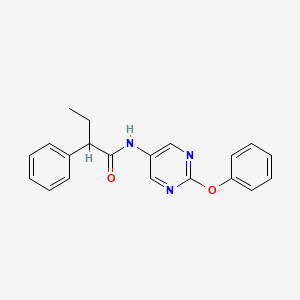

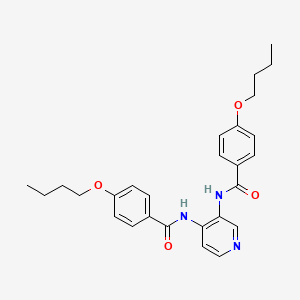

N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide), also known as PDBBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PDBBA is a bisamide derivative of pyridine that has been synthesized using a simple and efficient method.

科学的研究の応用

Organometallic Complex Formation

Pyridine-based ligands are known for their ability to form stable complexes with transition metals, which are crucial in catalysis and materials science. For example, studies on pincer ligands, similar in structure to N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide), have demonstrated their utility in creating stable rhodium and palladium complexes, which are significant in catalytic applications (Simons et al., 2003).

Polymer Science

Pyridine and its derivatives play a vital role in the synthesis of high-performance polymers. For instance, novel polyimides derived from pyridine-containing dianhydride monomers exhibit outstanding thermal stability and mechanical properties, making them suitable for advanced engineering applications (Wang et al., 2006).

Materials Engineering

Compounds containing pyridine units are integral in designing materials with specific electronic and optical properties. For example, dinuclear cobalt bis(dioxolene) complexes, utilizing a pyridine-based bridging ligand, show unique thermally induced valence tautomeric transitions, which could be exploited in developing smart materials and sensors (Hearns et al., 2006).

作用機序

Target of Action

Similar compounds, such as tridentate pincer ligands, have been reported to act as anion receptors and display hydrogen bond interactions that are essential in maintaining biological processes .

Mode of Action

The compound features two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group . It forms strong N–H⋯O hydrogen bonds with its targets . The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions, whereas the strong intramolecular hydrogen bond causes the C-methyl groups to tilt away from the cavity of the head group pyridine .

Biochemical Pathways

Compounds with similar structures have been utilized in various biochemical processes, including metal extraction, molecular switching, catalysis, and supramolecular assemblies .

Result of Action

The compound’s strong n–h⋯o hydrogen bonds and its ability to form an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular n–h⋯o and c–h⋯o contacts suggest it may have significant molecular and cellular impacts .

特性

IUPAC Name |

4-butoxy-N-[3-[(4-butoxybenzoyl)amino]pyridin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4/c1-3-5-17-33-22-11-7-20(8-12-22)26(31)29-24-15-16-28-19-25(24)30-27(32)21-9-13-23(14-10-21)34-18-6-4-2/h7-16,19H,3-6,17-18H2,1-2H3,(H,30,32)(H,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQVHKHPOOMJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=C(C=C3)OCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/no-structure.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956943.png)

![N-(4-chlorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2956949.png)